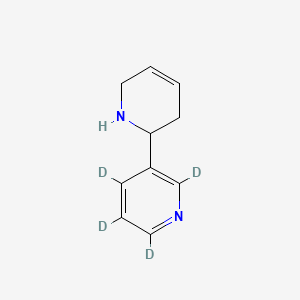

(R,S)-Anatabine-2,4,5,6-d4

描述

(R,S)-Anatabine-2,4,5,6-d4, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 164.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R,S)-Anatabine-2,4,5,6-d4 is a deuterated derivative of anatabine, an alkaloid primarily found in tobacco. This compound has garnered attention for its potential therapeutic applications, particularly concerning its anti-inflammatory and neuroprotective properties. This article explores the biological activity of this compound through various studies and findings.

Overview of Anatabine

Anatabine is known to interact with several biological pathways, primarily those related to inflammation and oxidative stress. Its mechanism of action involves modulation of key transcription factors such as NF-κB and STAT3, which are pivotal in inflammatory responses. The deuterated form, this compound, is utilized in research to trace metabolic pathways and enhance the understanding of its pharmacokinetics.

- NF-κB Inhibition :

- Nrf2 Activation :

- Cytokine Modulation :

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| NF-κB Inhibition | Reduced transcriptional activity | |

| Nrf2 Activation | Enhanced antioxidant response | |

| Cytokine Modulation | Decreased IL-6 and TNFα; increased IL-10 |

Case Study: In Vivo Effects on Inflammation

A study conducted on mouse models demonstrated that administration of anatabine significantly ameliorated symptoms associated with chronic inflammatory conditions such as multiple sclerosis and Alzheimer’s disease. The results indicated a marked reduction in inflammatory markers and improved behavioral outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is rapidly absorbed with a half-life conducive for therapeutic applications. Studies utilizing LC-MS/MS methods have quantified its concentration in biological samples, providing insights into its metabolism and excretion patterns .

科学研究应用

Pharmaceutical Applications

Anti-inflammatory Properties

Research indicates that (R,S)-Anatabine-2,4,5,6-d4 exhibits significant anti-inflammatory effects. It has been shown to modulate nuclear factor kappa B (NF-κB) activity, which is crucial in various inflammatory processes. Studies have demonstrated that isolated forms of anatabine can be effective in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective properties. It may influence neurotransmitter systems and has been linked to reducing the impact of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The deuterated form facilitates more accurate studies on its effects on neuronal health and aging processes .

Toxicological Studies

Metabolic Pathway Tracing

Due to the incorporation of deuterium, this compound serves as an excellent internal standard for quantifying anatabine levels in biological samples. This application is particularly valuable in toxicology for tracing the metabolism of nicotine and its derivatives in humans and animals. The compound allows researchers to distinguish between labeled and unlabeled metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Research Methodologies

Analytical Techniques

The development of robust analytical methods utilizing this compound has improved the quantification of nicotine and its metabolites in biological fluids. For instance, a validated LC-MS/MS method demonstrated high accuracy and precision for measuring urinary levels of nicotine metabolites alongside anatabine . This method enhances compliance monitoring in smoking cessation programs by providing reliable data on nicotine intake.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal highlighted the efficacy of this compound in reducing inflammation markers in animal models. The results indicated a significant decrease in TNF-alpha levels following treatment with the compound .

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative diseases, this compound was administered to models exhibiting symptoms akin to Alzheimer's disease. The findings suggested that the compound could mitigate cognitive decline by promoting neuronal survival and reducing oxidative stress.

Comparative Analysis Table

| Compound Name | Application Area | Unique Features |

|---|---|---|

| Anatabine | Anti-inflammatory | Naturally occurring alkaloid |

| This compound | Metabolic tracing | Deuterated for enhanced stability |

| Nornicotine | Nicotine addiction research | Lacks methyl group at position 1 |

| Nicotine | Smoking cessation programs | Major psychoactive component of tobacco |

常见问题

Basic Research Questions

Q. How is (R,S)-Anatabine-2,4,5,6-d4 characterized and quantified in experimental settings?

- Methodological Answer : Quantification typically employs liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards to enhance precision. For example, isotopically labeled analogs (e.g., NAT-d4 or Myosmine-d4) are used as reference materials to correct for matrix effects and ionization efficiency . Purity assessments involve nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with UV detection, as demonstrated in TRC product specifications (96% purity, CAS 1020719-11-2) .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

- Methodological Answer : The compound should be stored at -20°C in powder form for long-term stability (up to 3 years) and dissolved in DMSO or ethanol for short-term use (-80°C for 1 year). Avoid freeze-thaw cycles, as repeated phase changes may degrade deuterium labeling. Solubility data indicate optimal stability in DMSO (20 mg/mL), while ethanol solutions (≤1 mg/mL) require inert atmosphere handling to prevent oxidation .

Advanced Research Questions

Q. How can researchers design in vitro experiments to investigate the inhibitory effects of this compound on BACE-1 transcription and NF-κB activation?

- Methodological Answer :

- Cell Models : Use human neuronal-like SH-SY5Y cells, as they express endogenous BACE-1 and NF-κB pathways relevant to Alzheimer’s disease .

- Treatment Protocol : Dose cells with 1–50 μM (R,S)-Anatabine-d4 for 24–48 hours. Include controls with untreated cells and NF-κB inhibitors (e.g., BAY 11-7082) for comparison.

- Assays :

- BACE-1 : Quantify mRNA via qRT-PCR and protein levels via Western blot using anti-BACE-1 antibodies .

- NF-κB : Use luciferase reporter assays or phospho-specific antibodies targeting p65 subunit phosphorylation .

- Data Analysis : Normalize results to housekeeping genes (e.g., GAPDH) and report fold changes with error bars (SEM) from triplicate experiments .

Q. What methodological approaches are employed to evaluate the in vivo efficacy of this compound in Alzheimer’s disease models?

- Methodological Answer :

- Animal Models : Utilize transgenic mice (e.g., APP/PS1 strains) with Aβ plaque pathology. Include wild-type littermates as controls .

- Dosing : Administer 10 mg/kg/day via intraperitoneal injection for 4–7 days. Monitor acute toxicity (e.g., tremors, seizures) as seen in high-dose rodent studies .

- Outcome Measures :

- Biochemical : Extract brain homogenates and quantify soluble Aβ1-40/Aβ1-42 via ELISA .

- Behavioral : Perform Morris water maze tests to assess cognitive improvement .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report p-values <0.05 as significant .

Q. How does this compound modulate nicotinic acetylcholine receptor (nAChR) activity, and what experimental strategies validate its receptor specificity?

- Methodological Answer :

- Receptor Profiling : Conduct radioligand binding assays (e.g., [³H]-epibatidine) on α4β2 and α6/α3β2β4 nAChR subtypes expressed in HEK293 cells .

- Functional Assays : Measure calcium flux using FLIPR (Fluorescent Imaging Plate Reader) in cells co-transfected with nAChR subunits and GCaMP6 sensors .

- Selectivity Controls : Compare anatabine’s EC₅₀ values to nicotine and cotinine to assess agonist specificity .

Q. Data Contradictions and Validation

Q. How should researchers address discrepancies in reported neurotoxic thresholds of (R,S)-Anatabine-d4 across studies?

- Methodological Answer :

- Dose-Response Analysis : Replicate experiments using the same model (e.g., Sprague-Dawley rats) and administration route (intraperitoneal vs. oral) to isolate pharmacokinetic variables .

- Toxicokinetics : Measure plasma and brain concentrations via LC-MS to correlate exposure levels with behavioral outcomes (e.g., tremors at ≥10 mg/kg) .

- Species-Specific Sensitivity : Test parallel doses in mice and primates to evaluate interspecies variability, as non-human primates show higher tolerance in self-administration studies .

Q. Methodological Tables

Table 1. Key Parameters for In Vivo Alzheimer’s Studies

| Parameter | Recommendation | Reference |

|---|---|---|

| Mouse Strain | APP/PS1 transgenic | |

| Dose | 10 mg/kg/day (IP) | |

| Treatment Duration | 4–7 days | |

| Aβ Quantification Method | ELISA (Aβ1-40/42) | |

| Behavioral Test | Morris water maze |

Table 2. Stability of this compound in Solvents

| Solvent | Concentration (mg/mL) | Storage Temperature | Stability Duration |

|---|---|---|---|

| DMSO | 20 | -80°C | 1 year |

| Ethanol | ≤1 | -20°C | 6 months |

| Data sourced from |

属性

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1,2,3,6-tetrahydropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/i3D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-AJEVBKBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661790 | |

| Record name | (2',4',5',6'-~2~H_4_)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-11-2 | |

| Record name | 1,2,3,6-Tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2',4',5',6'-~2~H_4_)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。